Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.: 1218789-54-8
Cat. No.: VC0037076
Molecular Formula: C16H23BO5
Molecular Weight: 306.165
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1218789-54-8 |
|---|---|
| Molecular Formula | C16H23BO5 |
| Molecular Weight | 306.165 |
| IUPAC Name | methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C16H23BO5/c1-7-20-13-9-11(14(18)19-6)8-12(10-13)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3 |
| Standard InChI Key | YCYXPSGJPZOSTO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate comprises three key functional groups:
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A benzoate backbone esterified with a methoxy group at the 1-position.
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An ethoxy substituent at the 3-position, enhancing solubility in polar organic solvents.
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A pinacol-protected boronic acid at the 5-position, forming a stable dioxaborolane ring .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1218789-54-8 |
| Molecular Formula | C₁₆H₂₃BO₅ |
| Molecular Weight | 306.165 g/mol |
| IUPAC Name | Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| SMILES | O=C(OC)C=1C=C(OCC)C=C(C1)B2OC(C)(C)C(O2)(C)C |
| InChI Key | YCYXPSGJPZOSTO-UHFFFAOYSA-N |
The compound’s boronic ester group confers stability under ambient conditions while retaining reactivity in cross-coupling environments. The tetramethyl substituents on the dioxaborolane ring induce steric hindrance, moderating reaction kinetics and selectivity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of a benzoic acid precursor:
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Nitration and esterification: A nitro group is introduced to the benzoate core under acidic conditions, followed by esterification with methanol.
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Borylation: A Suzuki-Miyaura coupling installs the pinacol boronic ester using palladium catalysts. This step leverages the compound’s boronic acid pinacol ester group, which acts as a nucleophilic partner in cross-couplings .
Industrial-Scale Production
While detailed industrial protocols remain proprietary, laboratory-scale methods emphasize:
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Temperature control: Reactions are conducted at −5°C to 25°C to prevent boronate hydrolysis.
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Catalyst systems: Pd(PPh₃)₄ or PdCl₂(dppf) are employed for efficient coupling .
Table 2: Representative Synthetic Conditions
| Parameter | Value |
|---|---|
| Reaction Temperature | −5°C to 25°C |
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 60–85% |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group participates in Pd-catalyzed couplings with aryl halides, enabling C–C bond formation. For example, it has been used to synthesize terphenyl derivatives for protein-protein interaction inhibitors .
Functional Group Compatibility
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Electrophilic aromatic substitution: The ethoxy group directs incoming electrophiles to the para position.
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Ester hydrolysis: Under basic conditions, the methyl ester converts to a carboxylic acid for further derivatization .
Role in Medicinal Chemistry
PD-L1/PD-1 Inhibitors
Recent studies describe terphenyl-based inhibitors of the PD-L1/PD-1 immune checkpoint, where this compound serves as a boronic ester coupling partner. Docking simulations (AutoDock Vina) indicate that derivatives exhibit binding affinities (ΔG = −11.7 kcal/mol) surpassing first-generation inhibitors like BMS-1166 (−10.7 kcal/mol) .
Table 3: Inhibitory Activities of Terphenyl Derivatives
| Compound | IC₅₀ (nM) | Target Protein |
|---|---|---|
| 7a | 0.82 | PD-L1 |
| 7e | 1.45 | PD-L1 |
| 7h | 4.30 | PD-L1 |
Solubility Optimization
The ethoxy group enhances aqueous solubility, addressing a common limitation of boronic acids. This property is critical for in vivo bioavailability in drug candidates .
| Condition | Specification |
|---|---|
| Temperature | −20°C (long-term) |
| Atmosphere | Inert gas (N₂ or Ar) |
| Moisture Control | <10% relative humidity |
Recent Research and Developments (2023–2025)
Advanced Catalytic Systems
Recent work explores Ni-catalyzed couplings to reduce Pd-related toxicity. Initial trials show comparable yields (70–78%) using NiCl₂(dme)/dtbpy systems.
Materials Science Applications
The compound’s rigid aromatic structure has been leveraged in liquid crystal formulations, achieving phase transitions at 120–150°C .
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